molecular formula C5H7O2- B8374857 Isopropenylacetate

Isopropenylacetate

Cat. No.: B8374857
M. Wt: 99.11 g/mol
InChI Key: IGRURXZWJCSNKU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropenylacetate, also known as prop-1-en-2-yl acetate, is an organic compound that is the acetate ester of the enol tautomer of acetone. This colorless liquid is significant commercially as the principal precursor to acetylacetone. It is used in organic synthesis to prepare enol acetates of ketones and acetonides from diols .

Preparation Methods

Isopropenylacetate is prepared by treating acetone with ketene . The reaction involves the following steps:

In industrial production, iso-propenylacetate can be synthesized through various methods, including free radical polymerization and emulsion polymerization. For example, terpolymers of butyl acrylate, methyl methacrylate, and iso-propenylacetate can be prepared via seeded emulsion polymerization with potassium persulfate as an initiator .

Chemical Reactions Analysis

Scientific Research Applications

Isopropenylacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which iso-propenylacetate exerts its effects involves its ability to act as an acetylating agent. It can acetylate various substrates, including alcohols, phenols, and amines, through esterification reactions. The molecular targets and pathways involved include the formation of enol acetates and the rearrangement to acetylacetone upon heating .

Comparison with Similar Compounds

Isopropenylacetate can be compared with other similar compounds, such as:

This compound is unique in its ability to act as a green reagent for the chemical upgrading of glycerol into valuable products under continuous-flow conditions . This makes it a cost-effective and environmentally friendly alternative to other acetylating agents.

Properties

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

3-methylbut-3-enoate

InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)/p-1

InChI Key

IGRURXZWJCSNKU-UHFFFAOYSA-M

Canonical SMILES

CC(=C)CC(=O)[O-]

Origin of Product

United States

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